molecular formula C3H5N3O2S B1608333 3-(methylsulfonyl)-1H-1,2,4-triazole CAS No. 3589-05-7

3-(methylsulfonyl)-1H-1,2,4-triazole

Cat. No. B1608333
CAS RN: 3589-05-7
M. Wt: 147.16 g/mol
InChI Key: OKDRQEKCXPQPPJ-UHFFFAOYSA-N
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Description

The compound “3-(methylsulfonyl)-1H-1,2,4-triazole” is likely a derivative of 1H-1,2,4-triazole, which is a type of triazole. Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse range of biological activities .


Synthesis Analysis

While specific synthesis methods for “3-(methylsulfonyl)-1H-1,2,4-triazole” are not available, similar compounds have been synthesized through various strategies. For instance, a cascade halosulfonylation of 1,7-enynes has been established to synthesize densely functionalized 3,4-dihydroquinolin-2 (1H)-ones .


Molecular Structure Analysis

The molecular structure of “3-(methylsulfonyl)-1H-1,2,4-triazole” would likely be influenced by its components. For example, methanesulfonyl chloride, a related compound, has a molecular weight of 114.551 and a formula of CH3ClO2S .


Chemical Reactions Analysis

The chemical reactions involving sulfone compounds are diverse. Visible-light-induced methylsulfonylation/bicyclization of C (sp3)-tethered 1,7-enynes using a DMSO/H2O system has been established .


Physical And Chemical Properties Analysis

The physical and chemical properties of sulfone compounds are influenced by their molecular structure.

Scientific Research Applications

  • Nutritional Supplement

    • Field : Nutraceutical and Dietary Supplement Research .
    • Application : MSM has become a popular dietary supplement used for a variety of purposes, including its most common use as an anti-inflammatory agent .
    • Method : MSM is taken orally as a dietary supplement .
    • Results : A variety of health-specific outcome measures are improved with MSM supplementation, including inflammation, joint/muscle pain, oxidative stress, and antioxidant capacity .
  • Agriculture

    • Field : Agricultural Bioengineering .
    • Application : Sulfone derivatives containing 1,3,4-oxadiazole moieties, which include 3-(methylsulfonyl)-1H-1,2,4-triazole, have shown good antibacterial activities against rice bacterial leaf blight caused by the pathogen Xanthomonas oryzaepv. pv. oryzae (Xoo) .
    • Method : The compound is applied to the rice plants to combat the bacterial leaf blight .
    • Results : The compound was effective in reducing rice bacterial leaf blight. It also stimulated the increase in superoxide dismutase (SOD) and peroxidase (POD) activities in rice, causing marked enhancement of plant resistance against rice bacterial leaf blight .
  • Battery Manufacturing

    • Field : Energy Storage and Conversion .
    • Application : 3-(Methylsulfonyl)-1-propyne is used in the manufacturing of batteries .
    • Method : The compound is used in the production process of batteries, likely as a component of the electrolyte .
    • Results : The use of this compound can enhance the energy efficiency of the batteries .
  • Pharmaceuticals

    • Field : Medicinal Chemistry .
    • Application : Indole-based chalcone derivatives, which may include similar structures to “3-(methylsulfonyl)-1H-1,2,4-triazole”, have been reported as COX-1 and COX-2 inhibitors .
    • Method : These compounds are synthesized and tested for their inhibitory activity against COX-1 and COX-2 enzymes .
    • Results : Certain compounds, such as 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one and 3-(5-methoxy-1H-indol-3-yl)-1-(4-(methylsulfonyl)phenyl)prop-2-en-1-one, have demonstrated significant activity .
  • Energy Storage

    • Field : Energy Storage and Conversion .
    • Application : 3-(Methylsulfonyl)-1-propyne is used in the manufacturing of batteries .
    • Method : The compound is used in the production process of batteries, likely as a component of the electrolyte .
    • Results : The use of this compound can enhance the energy efficiency of the batteries .
  • Chemical Physics

    • Field : Chemical Physics .
    • Application : The 1-ethyl-3-methylimidazolium bis(trifluoro-methylsulfonyl)-imide ionic liquid nanodroplets on solid surfaces and in electric field .
    • Method : A molecular dynamics simulation study .
    • Results : This study provides insights into the behavior of ionic liquid nanodroplets on solid surfaces and in electric fields .

Safety And Hazards

While specific safety data for “3-(methylsulfonyl)-1H-1,2,4-triazole” is not available, related compounds such as methanesulfonyl chloride are known to be hazardous. They are corrosive, toxic if swallowed, harmful in contact with skin, and cause severe skin burns and eye damage .

Future Directions

In the field of drug discovery, isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs, is of significant interest. It is always imperative to unleash new eco-friendly synthetic strategies .

properties

IUPAC Name

5-methylsulfonyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O2S/c1-9(7,8)3-4-2-5-6-3/h2H,1H3,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDRQEKCXPQPPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391601
Record name 3-(methylsulfonyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(methylsulfonyl)-1H-1,2,4-triazole

CAS RN

3589-05-7
Record name 3-(methylsulfonyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(methylsulfonyl)-1H-1,2,4-triazole
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Reactant of Route 6
3-(methylsulfonyl)-1H-1,2,4-triazole

Citations

For This Compound
2
Citations
EE Klen, NN Makarova, FA Khaliullin - Chemistry of Heterocyclic …, 2013 - Springer
3,5-Substituted 1-(1,1-dioxothietan-3-yl)-1,2,4-triazoles have been prepared by treating NH-1,2,4-tri-azole sodium salts with 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole (a novel …
Number of citations: 4 link.springer.com
EE Klen, FA Khaliullin - Russian journal of organic chemistry, 2010 - Springer
Reactions of 3-mono- and 3,5-disubstituted 1,2,4-triazoles with a “model” thiirane, 8-bromo-1,3-dimethyl-7-(thiiran-2-ylmethyl)-3,7-dihydro-1H-purine-2,6-diones proceed at the …
Number of citations: 1 link.springer.com

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